molecular formula C20H19N3O4S2 B2763535 Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864922-48-5

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No. B2763535
CAS RN: 864922-48-5
M. Wt: 429.51
InChI Key: UPTUCCCDPVUZQA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of a methoxyphenyl group could potentially influence these properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiadiazole derivatives are typically synthesized by researchers using variable substituents as target structures . The synthetic intermediate ethyl 4-cyanoacetamido benzoate has been used as a precursor for the synthesis of various scaffolds containing the benzocaine core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and an acetamido benzoate group. The thiadiazole ring contains sulfur and nitrogen atoms, and its orientation towards the target site can be influenced by substituents at position-2 and -4 .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Benzothieno[3,2-b]pyran Derivatives: A study by Ma, Yu, and Meng (2018) describes an efficient catalyzed domino reaction for synthesizing a series of 2H-benzo[4,5]thieno[3,2-b]pyran derivatives. These compounds, which share structural motifs with Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, demonstrate the potential for diverse applications in organic synthesis and drug discovery due to their high yields and scalability (Ma, Yu, & Meng, 2018).

Antimicrobial Activities

  • Thiazoles and Their Derivatives: Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, exhibiting in vitro antimicrobial activity against bacterial and fungal isolates. This research highlights the potential of thiazole-based compounds in developing new antimicrobial agents, suggesting a possible area of application for Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (Wardkhan et al., 2008).

Electropolymerization and Electrochemical Studies

  • Electrochemical and Electrochromic Properties: Hu et al. (2013) synthesized donor–acceptor type monomers with potential electrochemical activity, which could be related to the compound . These studies suggest the application of such compounds in developing electrochromic devices due to their color-changing properties upon oxidation and reduction (Hu et al., 2013).

Catalytic Applications

  • Molybdenum(VI) Complex Catalyst: Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a catalyst for oxidation reactions. This research underscores the potential use of related compounds in catalysis, particularly for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Future Directions

The development of new thiadiazole derivatives and the exploration of their biological activities is an active area of research . Future studies could potentially focus on synthesizing this specific compound and investigating its properties and biological activities.

properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-3-27-19(25)15-6-4-5-7-16(15)21-17(24)12-28-20-22-18(23-29-20)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTUCCCDPVUZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

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